Amino-PEG2-t-Boc-hydrazide
Overview
Description
Amino-PEG2-t-Boc-hydrazide is a polyethylene glycol (PEG) derivative containing an amino group and a tert-butoxycarbonyl (Boc)-protected hydrazide group. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile reagent in various chemical and biological applications. The amino group is reactive with carboxylic acids, activated esters, and carbonyl compounds, while the Boc-protected hydrazide can be deprotected under mild acidic conditions to form a reactive hydrazide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG2-t-Boc-hydrazide typically involves the following steps:
PEGylation: The initial step involves the attachment of a PEG chain to a hydrazide group.
Protection: The hydrazide group is then protected with a Boc group to prevent unwanted reactions during subsequent steps.
Amination: An amino group is introduced to the PEG chain, completing the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to maintain its stability and reactivity .
Types of Reactions:
Substitution Reactions: The amino group can react with carboxylic acids and activated esters to form amide bonds.
Reductive Amination: The amino group can react with carbonyl compounds such as ketones and aldehydes under reductive amination conditions to form C-N bonds.
Deprotection: The Boc group can be removed under mild acidic conditions to form a reactive hydrazide, which can then conjugate with carbonyl-bearing biomolecules
Common Reagents and Conditions:
Carboxylic Acids and Activated Esters: Used for forming amide bonds with the amino group.
Carbonyl Compounds: Used in reductive amination reactions.
Mild Acids: Used for deprotecting the Boc group to form a reactive hydrazide
Major Products:
Amide Bonds: Formed from reactions with carboxylic acids and activated esters.
C-N Bonds: Formed from reductive amination with carbonyl compounds.
Reactive Hydrazide: Formed after deprotection of the Boc group
Scientific Research Applications
Amino-PEG2-t-Boc-hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, for various assays and studies.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Amino-PEG2-t-Boc-hydrazide involves its ability to form stable bonds with various functional groups. The amino group reacts with carboxylic acids and activated esters to form amide bonds, while the deprotected hydrazide can conjugate with carbonyl groups. These reactions facilitate the modification and conjugation of biomolecules, enhancing their solubility, stability, and functionality .
Comparison with Similar Compounds
Amino-PEG2-hydrazide: Lacks the Boc protection, making it more reactive but less stable.
Amino-PEG4-t-Boc-hydrazide: Contains a longer PEG spacer, which can provide greater solubility and flexibility.
Amino-PEG2-t-Boc-amine: Similar structure but without the hydrazide group, limiting its reactivity with carbonyl compounds
Uniqueness: Amino-PEG2-t-Boc-hydrazide stands out due to its balanced reactivity and stability. The Boc protection allows for controlled deprotection and subsequent reactions, making it a versatile reagent in various applications. Its hydrophilic PEG spacer enhances solubility, making it suitable for use in aqueous environments .
Properties
IUPAC Name |
tert-butyl N-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O5/c1-12(2,3)20-11(17)15-14-10(16)4-6-18-8-9-19-7-5-13/h4-9,13H2,1-3H3,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVYFYDWDLXHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1334169-97-9 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334169-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401109817 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401109817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334169-97-9 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401109817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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